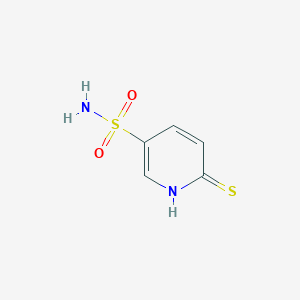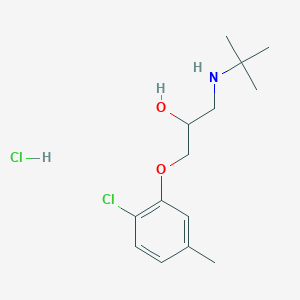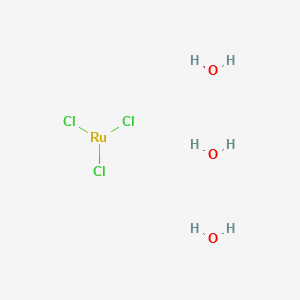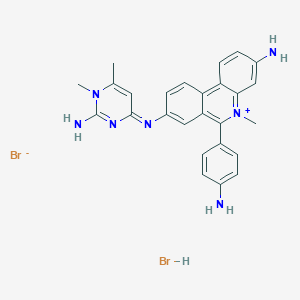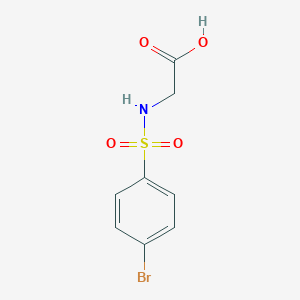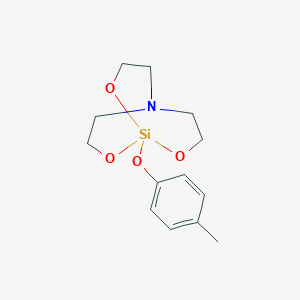
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)-, also known as TOSU, is a compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. TOSU is a cyclic siloxane that contains a nitrogen atom and an oxygen atom in its structure, making it an important compound for use in biochemistry and materials science. In
Wissenschaftliche Forschungsanwendungen
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has a wide range of potential applications in scientific research. It has been used as a building block for the synthesis of novel materials, such as dendrimers and polymers. 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has also been used in the development of new drugs and drug delivery systems due to its unique chemical properties. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been used in the development of biosensors and in the study of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- is not well understood, but it is thought to interact with biological molecules such as proteins and nucleic acids. 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been shown to inhibit the activity of some enzymes, suggesting that it may have potential as a therapeutic agent.
Biochemische Und Physiologische Effekte
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of diseases such as cancer and Alzheimer's disease. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has been shown to have antibacterial and antiviral properties, making it useful in the development of new antibiotics and antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has unique chemical properties that make it useful for the development of new materials and drugs. However, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has some limitations in lab experiments. It is a relatively new compound, and its mechanism of action is not well understood. Additionally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- is expensive to synthesize, which may limit its use in some research projects.
Zukünftige Richtungen
There are several future directions for research on 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)-. One area of research is the development of new materials and drug delivery systems using 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- as a building block. Additionally, further research is needed to understand the mechanism of action of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- and its potential as a therapeutic agent. Finally, 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- has potential applications in the development of biosensors and in the study of enzyme-catalyzed reactions, which may be explored in future research.
Synthesemethoden
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- can be synthesized using a variety of methods, including the reaction of 1,3-dioxane with 1,3-diaza-2-silacyclopentane and the reaction of 1,4-dioxane with 1,4-diaza-2-silacyclohexane. The most commonly used method for the synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- is the reaction of 1,3-dioxane with 1,3-diaza-2-silacyclopentane in the presence of a catalyst such as trifluoroacetic acid. This method yields 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- in high purity and is relatively easy to carry out.
Eigenschaften
CAS-Nummer |
13644-08-1 |
|---|---|
Produktname |
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-(p-tolyloxy)- |
Molekularformel |
C13H19NO4Si |
Molekulargewicht |
281.38 g/mol |
IUPAC-Name |
1-(4-methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C13H19NO4Si/c1-12-2-4-13(5-3-12)18-19-15-9-6-14(7-10-16-19)8-11-17-19/h2-5H,6-11H2,1H3 |
InChI-Schlüssel |
JSMJJRXGICSIMK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
Kanonische SMILES |
CC1=CC=C(C=C1)O[Si]23OCCN(CCO2)CCO3 |
Andere CAS-Nummern |
13644-08-1 |
Synonyme |
1-(4-Methylphenoxy)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



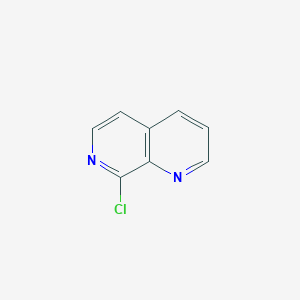
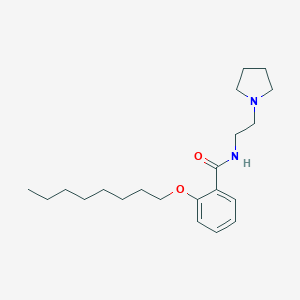
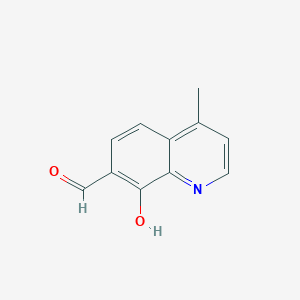
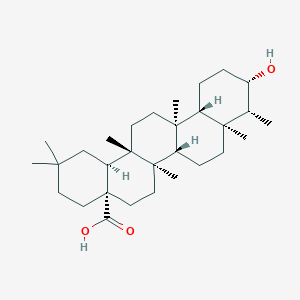
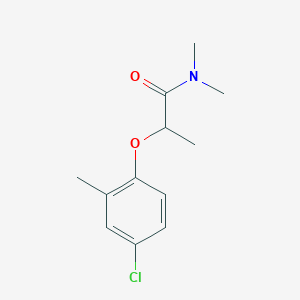
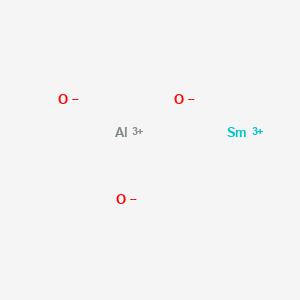
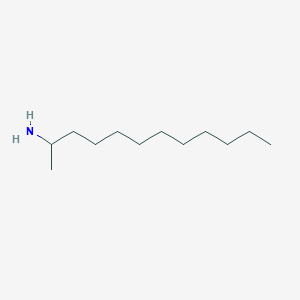
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)
![3-sulfanylidene-7,7a-dihydro-6H-pyrrolo[1,2-c]imidazole-1,5-dione](/img/structure/B76063.png)
